![molecular formula C11H10O3S B11087252 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B11087252.png)
5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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Overview
Description
5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of benzofuran, featuring a carboxylic acid group at the 2-position and a methylsulfanyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl-1-benzofuran-2-carboxylic acid with methylthiolate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Another compound with a methylsulfanyl group, but with different substitution patterns on the benzene ring.
5-Methyl-1-benzofuran-2-carboxylic acid: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to the specific positioning of the methylsulfanyl and carboxylic acid groups on the benzofuran ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-15-6-7-2-3-9-8(4-7)5-10(14-9)11(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
HKZRIEZNQUUICN-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC2=C(C=C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
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